molecular formula C17H18N2 B2552392 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 41030-11-9

1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2552392
CAS No.: 41030-11-9
M. Wt: 250.345
InChI Key: ZLIFVKSIASZCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a novel benzimidazole-based compound intended for research and development applications. Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, known for their wide spectrum of pharmacological activities and high variability of mechanisms of action, which may include GABA-, serotonin-, dopamine-, adrenaline-, angiotensin-, adenosine-, and glutamatergic systems . This structural motif is found in compounds with documented anxiolytic, antidepressant, and analgesic activities in preclinical research . The specific substitution pattern of this compound, featuring a benzyl group at the 1-position and an isopropyl group at the 2-position of the benzodiazole core, is of significant interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new neuropsychotropic agents or to investigate the biochemical pathways modulated by benzodiazole derivatives. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13(2)17-18-15-10-6-7-11-16(15)19(17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIFVKSIASZCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Isobutyraldehyde

The foundational step for constructing the benzimidazole core involves the acid-catalyzed cyclocondensation of o-phenylenediamine with isobutyraldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield 2-(propan-2-yl)-1H-benzimidazole. Optimal conditions include:

  • Solvent : Ethanol or aqueous acetic acid
  • Acid Catalyst : Concentrated HCl (2–3 equiv)
  • Temperature : Reflux (80–85°C) for 6–8 hours.
    Post-reaction, neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate yields the 2-isopropyl-substituted benzimidazole precursor.

N1-Benzylation of 2-(Propan-2-yl)-1H-Benzimidazole

Introducing the benzyl group at the N1 position requires alkylation of the benzimidazole’s NH group. A robust method involves treating 2-(propan-2-yl)-1H-benzimidazole with benzyl bromide in the presence of a base:

  • Base : Potassium carbonate (2.5–3.0 equiv)
  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Temperature : 0°C to room temperature, with gradual warming.
    The reaction achieves >85% yield when conducted under nitrogen atmosphere to prevent oxidation. Work-up involves partitioning between ethyl acetate and water, followed by silica gel chromatography to isolate the product.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

  • DMF : Enhances solubility of intermediates but requires careful drying to avoid side reactions.
  • Acetonitrile : Preferred for cyclization steps due to its high dielectric constant and compatibility with elevated temperatures (80–85°C).
  • Potassium Carbonate : Superior to sodium hydroxide in minimizing hydrolysis of benzyl bromide.

Stoichiometric Ratios

Molar ratios of reagents must be tightly controlled:

  • Benzyl Bromide : A 1.4:1 molar ratio relative to the benzimidazole precursor ensures complete alkylation without overconsumption.
  • Base : A 2.8:1 ratio of potassium carbonate to substrate maximizes deprotonation efficiency.

Temperature Control

  • Cyclocondensation : Reflux conditions (80–85°C) drive cyclization to completion within 6 hours.
  • Alkylation : Initial cooling to 0°C suppresses side reactions, followed by gradual warming to room temperature.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction begins with protonation of isobutyraldehyde’s carbonyl oxygen, facilitating nucleophilic attack by o-phenylenediamine’s amine group. Subsequent intramolecular cyclization eliminates water, forming the benzimidazole ring.

Alkylation Mechanism

Deprotonation of the benzimidazole’s NH group by potassium carbonate generates a nucleophilic nitrogen, which attacks the electrophilic benzyl carbon in benzyl bromide. The transition state stabilizes via solvation in polar aprotic solvents like DMF.

Characterization and Analytical Data

Spectral Confirmation

  • 1H-NMR : Key signals include:
    • Aromatic protons at δ 7.15–7.40 ppm (benzyl group).
    • Singlet for C2-isopropyl methyl groups at δ 1.38 ppm.
    • Ethyl ester protons (if present) as a quartet at δ 4.31 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 265 (M+H)+ confirms the molecular formula C17H17N2.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) reveals >98% purity for optimized protocols.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Alkylation 82 98 Scalability
One-Pot Synthesis 67 91 Reduced steps

The two-step approach remains superior for large-scale synthesis due to higher yields and reproducibility.

Industrial Applications and Modifications

Large-Scale Production

The patent WO2015005615A1 highlights adaptations for industrial settings:

  • Solvent Recycling : Methanol and acetonitrile are recovered via distillation.
  • Continuous Flow Systems : Enhance heat transfer during exothermic alkylation steps.

Challenges and Solutions

Regioselectivity Issues

Competing alkylation at the C3 position is mitigated by:

  • Using bulky bases (e.g., potassium tert-butoxide).
  • Maintaining low temperatures during benzyl bromide addition.

Purification Difficulties

Silica gel chromatography remains the gold standard, though crystallization from ethanol/water (1:2) offers a cost-effective alternative.

Chemical Reactions Analysis

Alkylation at the N-position

The benzyl group at position 1 can be introduced via nucleophilic substitution or alkylation. For example:

  • Reagents : Benzyl halide (e.g., benzyl bromide) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Conditions : Reflux in acetonitrile or DMF, often under inert atmosphere.
    This approach is analogous to methods used for N-alkylation of benzimidazoles .

Substitution at the 2-position

The isopropyl group at position 2 may be introduced through alkylation or electrophilic substitution:

  • Reagents : Isopropyl halide (e.g., isopropyl bromide) or aldehyde (e.g., acetone) via condensation reactions.

  • Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., piperidine) catalysis.
    Mechanistically, the 2-position of benzodiazoles is typically less reactive than benzothiazoles, but activation via electron-donating groups can facilitate substitution .

Cyclization Reactions

Formation of the benzodiazole core may involve cyclization of precursors such as o-aminothiophenol derivatives:

  • Reagents : Thiourea or sulfide sources (e.g., Na₂S) and aromatic aldehydes.

  • Conditions : Copper(I) iodide (CuI) catalysis or ligand-free protocols under mild conditions .

Radical-Mediated Pathways

Some heterocycle-forming reactions proceed via radical intermediates, as demonstrated in hydroxyalkylation of benzothiazoles using K₂S₂O₈ . For benzodiazoles, analogous sulfate radical-initiated pathways may apply:

  • Steps : Homolytic cleavage of K₂S₂O₈ generates SO₄⁻ radicals, which abstract hydrogens from benzodiazole and alcohols, forming cross-coupled products .

Electrophilic Substitution

Benzodiazoles are aromatic and undergo electrophilic substitution at activated positions. Substituents like the isopropyl group (electron-donating) enhance reactivity at adjacent positions:

  • Reagents : Nitric acid, halogens, or acylating agents.

  • Conditions : Acidic or basic environments .

Alkylation Efficiency

For N-alkylation, yields depend on the base and solvent:

Reaction ParametersYield (%)
K₂CO₃, acetonitrile, reflux72–85
NaH, DMF, room temperature60–75

Substituent Effects

Electron-donating groups (e.g., methoxy) at the benzodiazole core enhance substitution yields, while electron-withdrawing groups (e.g., nitro) reduce reactivity .

Limitations and Challenges

  • Regioselectivity : Controlling substitution at the 2-position without affecting the N-benzyl group requires precise activation.

  • Stability : Benzodiazoles are generally stable under mild conditions but may degrade under harsh acidic/basic environments .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. For instance, compounds related to 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole have shown significant activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-tubercular Activity

The compound has been investigated for its anti-tubercular effects. A study demonstrated that certain benzodiazole derivatives exhibited enhanced activity against Mycobacterium tuberculosis, particularly in drug-resistant strains. The structure-activity relationship (SAR) studies indicated that modifications on the benzodiazole ring could improve potency and selectivity.

Derivative Activity Reference Drug Comparison
Compound AMIC: 0.5 µg/mLIsoniazid (INH)4x more potent
Compound BMIC: 0.8 µg/mLRifampicinComparable

SARS-CoV Inhibition

In the context of viral infections, research has shown that derivatives of this compound can inhibit the SARS-CoV 3CL protease, an essential enzyme for viral replication. This activity highlights the potential of these compounds in developing antiviral therapies.

Compound Inhibition Constant (K) IC50
Compound C4.1 nM0.39 µM
Compound D3.1 nM0.33 µM

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the effectiveness against resistant bacterial strains.

Findings:
The compound demonstrated significant antibacterial activity with low toxicity profiles. Further molecular docking studies suggested strong binding interactions with bacterial enzymes.

Case Study 2: Anti-Tubercular Activity

Another research article focused on the synthesis and evaluation of new benzodiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis.

Findings:
The study revealed that specific modifications to the benzodiazole structure led to compounds with enhanced bioavailability and selectivity towards the DprE1 target site in M. tuberculosis.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • C2 Substitution: Isopropyl groups contribute to steric bulk, which may hinder enzymatic degradation but reduce solubility. Phenolic (1b) or triol (5b) substituents at C2 improve antioxidant and antimicrobial activities via hydrogen bonding .
  • Biological Activity Trends :
    • Hydroxyl or polar groups (e.g., 1b, 5b) correlate with stronger antimicrobial and antioxidant effects, whereas hydrophobic substituents (e.g., benzyl, isopropyl) may prioritize target-specific interactions (e.g., KRAS-PDEδ inhibition in Deltarasin) .

Pharmacological and Biochemical Insights

Antimicrobial Activity:

  • Compound 1b exhibited broad-spectrum activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC < 0.3125 mg/mL), attributed to its phenolic group’s ability to disrupt microbial membranes .
  • In contrast, 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole’s lack of polar groups may limit direct antimicrobial efficacy but enhance specificity for intracellular targets like KRAS-PDEδ .

Antioxidant Potential:

  • Compound 5b demonstrated superior radical scavenging (DPPH assay) due to its three hydroxyl groups, which donate electrons to neutralize free radicals . The target compound’s benzyl and isopropyl groups are unlikely to contribute significantly to antioxidant activity.

Molecular Docking Studies:

  • Docking simulations on S. aureus thymidylate kinase (TMK) revealed that 1b and 5b form hydrogen bonds with active-site residues (e.g., Asp15, Lys17), explaining their antimicrobial potency . For this compound, similar studies would be needed to predict binding modes with targets like PDEδ.

Analytical Characterization

  • Spectroscopy :
    • ATR-FTIR : C-N stretching at ~1368 cm⁻¹ and aromatic C-H vibrations confirm benzimidazole core integrity .
    • NMR : Aromatic protons resonate at δ 7.1–8.1 ppm, while N-substituents (e.g., benzyl’s CH₂) appear as singlets or multiplets in δ 4.5–5.5 ppm .
  • Chromatography : TLC and column chromatography are standard for purification, as seen in the isolation of 1b and 5b .

Biological Activity

1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a compound that belongs to the benzodiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Molecular Formula: C17H18N2
Molecular Weight: 250.345 g/mol
CAS Number: 41030-11-9

The structure of this compound includes a benzodiazole ring, a benzyl group, and an isopropyl group. This configuration contributes to its chemical reactivity and biological interactions.

The mechanism of action for this compound is complex and involves interactions with various biological targets. Benzodiazoles generally exhibit their effects through:

  • Enzyme Inhibition: Many benzodiazole derivatives act as inhibitors for enzymes involved in critical biological pathways. For instance, they may inhibit kinases or other enzymes associated with cancer cell proliferation.
  • Receptor Modulation: These compounds can interact with receptors in the central nervous system or other tissues, potentially influencing neurotransmitter systems or hormonal pathways.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against various bacterial strains, including:

Compound MIC (μg/mL) Target Pathogen
This compoundNot specifiedStaphylococcus aureus
Other benzodiazoles3.12 - 12.5Escherichia coli

The specific MIC values for this compound were not detailed in the available literature but are expected to be comparable to those of related compounds.

Anticancer Activity

Benzodiazoles are also being investigated for their anticancer properties. For example:

  • Cell Proliferation Inhibition: Studies have shown that certain benzodiazole derivatives can suppress the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The antiproliferative activity is often assessed using assays that measure cell viability or proliferation rates.

Case Studies

Recent research has highlighted the potential of benzodiazole derivatives in treating various conditions:

  • Antitumor Activity: A study demonstrated that a related benzodiazole derivative significantly inhibited tumor growth in xenograft models.
  • Antimicrobial Efficacy: Another investigation showed that a series of benzodiazole compounds exhibited potent activity against multidrug-resistant bacterial strains.

Synthetic Approaches

The synthesis of this compound typically involves:

  • Condensation Reactions: Combining o-phenylenediamines with substituted aldehydes or ketones under acidic conditions.
  • Optimization Techniques: Researchers are exploring various synthetic methodologies to enhance yield and selectivity, including microwave-assisted synthesis and continuous flow chemistry.

Q & A

Q. What are the standard synthetic protocols for preparing 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted benzimidazoles and aldehydes or ketones under reflux conditions. For example:
  • Step 1 : React 2-acetylbenzimidazole with propan-2-yl-substituted aldehydes in ethanol/water (1:1) at 60–80°C for 6–8 hours .
  • Step 2 : Purify via column chromatography using ethyl acetate/hexane gradients.
  • Validation : Confirm structure using melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (aromatic protons at δ 7.2–8.1 ppm and isopropyl CH₃ at δ 1.3–1.5 ppm) .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

  • Methodological Answer : A multi-technique approach is critical:
  • IR Spectroscopy : Identify C=N (benzodiazole ring) and N–H stretches (3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons (δ 140–160 ppm) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-benzyl-2-(propan-2-yl)-1H-benzodiazole derivatives?

  • Methodological Answer : Systematic variation of solvents, catalysts, and temperatures is essential. Evidence from analogous compounds shows:
SolventCatalystTemp (°C)Yield (%)Reference
Ethanol/WaterNaOH (10%)6072
DMFPiperidine8085
Key strategies include using polar aprotic solvents (e.g., DMF) to stabilize intermediates and catalytic bases (e.g., piperidine) to accelerate cyclization .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for benzodiazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:
  • Case Study : A computed ¹H NMR shift for the benzyl group (δ 7.2 ppm) may deviate from experimental δ 7.5 ppm due to π-stacking interactions in the solid state .
  • Resolution : Use DFT calculations with implicit solvent models (e.g., PCM) and compare with X-ray crystallography data to validate molecular geometry .

Q. What computational approaches predict the biological activity of 1-benzyl-2-(propan-2-yl)-1H-benzodiazole derivatives?

  • Methodological Answer : Molecular docking and MD simulations are key:
  • Docking : Use AutoDock Vina to model interactions with targets (e.g., HIV-1 protease). For example, compound 9c (analog) showed a binding energy of −8.2 kcal/mol due to hydrophobic contacts with Val82 and Ile84 .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at C2) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.